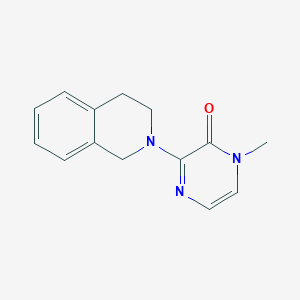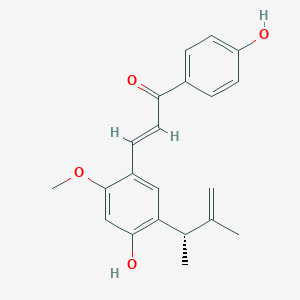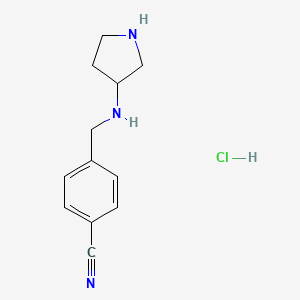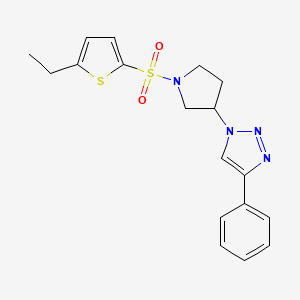
3-(3,4-dihydroisoquinolin-2(1H)-yl)-1-methylpyrazin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-dihydroisoquinolin-2(1H)-yl)-1-methylpyrazin-2(1H)-one is a useful research compound. Its molecular formula is C14H15N3O and its molecular weight is 241.294. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticonvulsant Potential
Synthesis and Pharmacological Evaluation of New 3,4-Dihydroisoquinolin Derivatives Containing Heterocycle as Potential Anticonvulsant Agents
Research has led to the synthesis of novel series of 3,4-dihydroisoquinolin with heterocycle derivatives, evaluated for anticonvulsant activity. Notably, a specific derivative demonstrated significant anticonvulsant activity, surpassing the efficacy of valproate in maximal electroshock (MES) tests and showing potent activity against PTZ-induced seizures. This suggests potential applications in developing new anticonvulsant drugs (Hong-jian Zhang et al., 2016).
Anticancer Activity
Methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate (GN39482) as a Tubulin Polymerization Inhibitor
A study identified a derivative as a promising antiproliferative agent toward human cancer cells by inhibiting tubulin polymerization and inducing G2/M cell cycle arrest in HeLa cells, without affecting antimicrobial and antimalarial activities. This highlights its potential as a new therapeutic agent against cancer (Hidemitsu Minegishi et al., 2015).
Photoluminescence Properties
Mixed-ligand Zn(II) Complexes of 1-phenyl-3-methyl-4-formylpyrazole-5-one and Various Aminoheterocycles
This research involves the synthesis of zinc complexes with aminoheterocycles and the study of their photoluminescence properties. Such properties are essential for applications in materials science, including the development of new luminescent materials (A. Burlov et al., 2016).
Therapeutic Activities
Tetrahydroisoquinolines in Therapeutics A Patent Review (2010-2015)
This review covers the therapeutic activities of tetrahydroisoquinoline derivatives, highlighting their significant potential in drug discovery for cancer and CNS disorders. The review indicates the broad spectrum of therapeutic applications these derivatives could have, including infectious diseases and metabolic disorders (I. Singh & P. Shah, 2017).
Mechanism of Action
Target of Action
The primary target of this compound is the aldo-keto reductase AKR1C3 . This enzyme is of interest in both breast and prostate cancer .
Mode of Action
The compound acts as a highly potent and isoform-selective inhibitor of AKR1C3 . Crystal structure studies have shown that the carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .
Biochemical Pathways
The compound inhibits the metabolism of AKR1C3, affecting the biochemical pathways associated with this enzyme
Result of Action
The inhibition of AKR1C3 by this compound can potentially disrupt the normal functioning of this enzyme, leading to effects at the molecular and cellular levels. This could have implications in the treatment of diseases like breast and prostate cancer where AKR1C3 plays a role .
Properties
IUPAC Name |
3-(3,4-dihydro-1H-isoquinolin-2-yl)-1-methylpyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-16-9-7-15-13(14(16)18)17-8-6-11-4-2-3-5-12(11)10-17/h2-5,7,9H,6,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNSDXBQHSFFASS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C(C1=O)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-chloro-4-fluorobenzyl)-3-(6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide](/img/structure/B2507800.png)
![4-[2-Amino-4-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-thiazol-5-yl]-butyric acid ethyl ester](/img/structure/B2507801.png)


![4-[4-[6-(Oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]quinazoline](/img/structure/B2507805.png)


![4-chloro-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2507811.png)


![N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2507816.png)
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-fluorobenzamide](/img/structure/B2507817.png)

